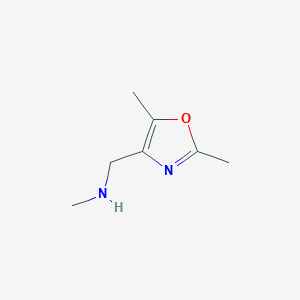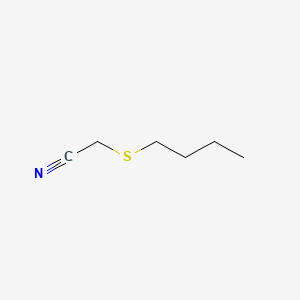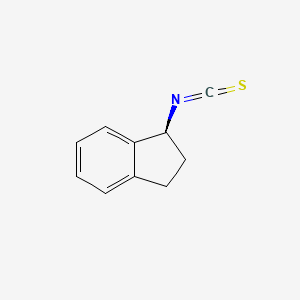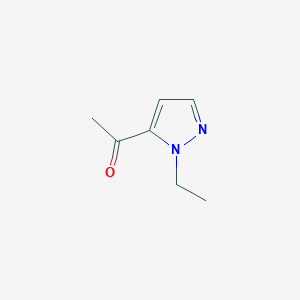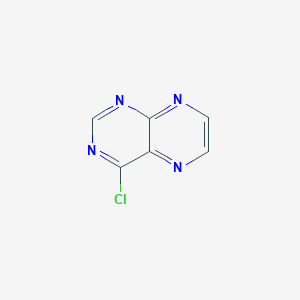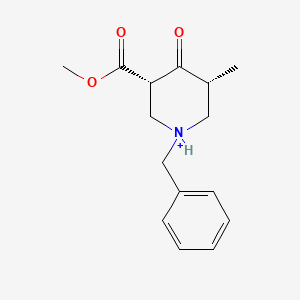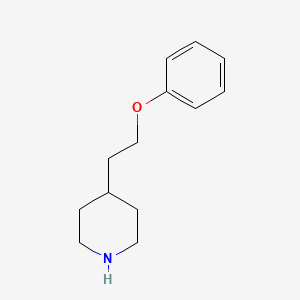
4-(2-苯氧基乙基)哌啶
描述
“4-(2-Phenoxyethyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, piperidine can also be synthesized from pyridine through a reduction process .Molecular Structure Analysis
The molecular structure of “4-(2-Phenoxyethyl)piperidine” is C13H19NO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . The density of “4-(2-Phenoxyethyl)piperidine” is 0.984±0.06 g/cm3(Predicted), and its boiling point is 312.0±15.0 °C(Predicted) .科学研究应用
σ 受体的放射性标记探针
4-(2-苯氧基乙基)哌啶衍生物已被探索作为 σ 受体的放射性标记探针的潜力。例如,卤代 4-(4-苯氧甲基)哌啶,包括具有碘代丙烯基和各种苯氧基环部分的化合物,对 σ-1 和 σ-2 受体表现出亲和力和选择性。它们已显示出用于脑、肺、肾脏和心脏等各种器官中 σ 受体的体内层析成像研究的希望 (Waterhouse 等人,1997)。
血清素摄取抑制剂
4-苯基-4-(对三氟甲基苯氧基)哌啶,4-(2-苯氧基乙基)哌啶的结构类似物,已被合成并确定为血清素摄取的活性抑制剂。该化合物表现出比其氟西汀相关对映异构体更高的活性 (Corey 等人,1993)。
炎症性疾病的治疗
苯氧基乙基哌啶化合物已被评估其在治疗关节炎和相关疼痛等炎症性疾病中的潜力。它们靶向前列腺素 E 受体 4 (EP4),表明在这些疾病中具有潜在的治疗应用 (Abdel-Magid,2014)。
NMDA 受体拮抗剂
N-(2-苯氧基乙基)-4-苄基哌啶已被确定为一种新型的 N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂,对 NR1/2B 亚基具有高度选择性。该化合物为开发具有减少副作用和改善中枢生物利用度的药物提供了见解,用于癫痫等疾病 (Zhou 等人,1999)。
局部麻醉应用
4-苯基哌啶衍生物显示出很强的浸润麻醉和抗炎作用。研究集中在开发具有比现有麻醉剂更强效的局部麻醉作用中的活性化合物 (Igarashi 等人,1983)。
阿片类镇痛药
新型 1'-甲基黄嘌呤-9-螺-4'-哌啶,其中包括 4-(2-苯氧基乙基)哌啶的结构元素,已在寻找阿片类镇痛药的过程中制备。该系列中的修饰,例如引入羟基,导致发现了有效的 mu 阿片激动剂 (Galt 等人,1989)。
超支化聚合物的合成
4-(2-苯氧基乙基)哌啶骨架已被用于合成具有完美支化的超支化聚合物。这些聚合物被设计成与芳香亲核试剂反应,在材料科学中提供应用 (Sinananwanich 等人,2009)。
组胺 H3 拮抗剂
基于 4-苯氧基哌啶核心的 4-(1-烷基-哌啶-4-氧基)-苯腈和苄胺已被开发为有效的组胺 H3 拮抗剂。这些化合物是许多非咪唑组胺 H3 配体共有的 3-氨基-1-丙醇部分的构象受限版本 (Dvorak 等人,2005)。
荧光 pH 传感器
4-哌啶-萘酰亚胺衍生物,其中包括 4-(2-苯氧基乙基)哌啶的元素,已被合成作为新型荧光 pH 传感器。由于分子内氢键,它们的荧光特性在弱酸性条件下发生变化,使其适用于生物和化学传感应用 (Cui 等人,2004)。
未来方向
Piperidine and its derivatives, including “4-(2-Phenoxyethyl)piperidine”, have shown promising potential in various therapeutic applications, especially as anticancer agents . Future research may focus on exploring these potentials further and developing more effective therapeutic agents based on piperidine .
属性
IUPAC Name |
4-(2-phenoxyethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-5,12,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDUIZMJYASLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449654 | |
| Record name | 4-(2-phenoxyethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenoxyethyl)piperidine | |
CAS RN |
347873-67-0 | |
| Record name | 4-(2-phenoxyethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

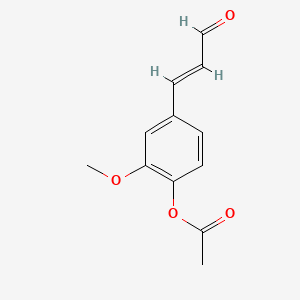
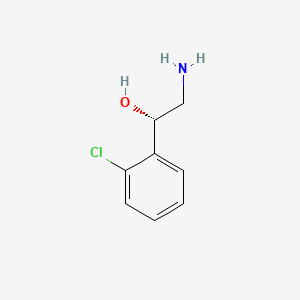
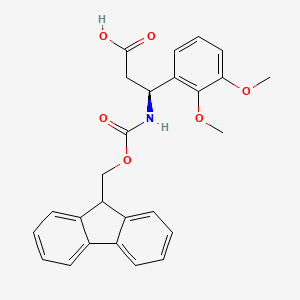
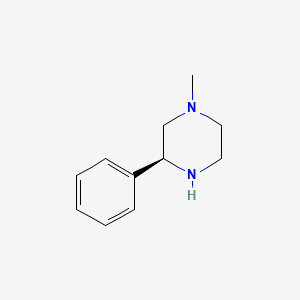
![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)
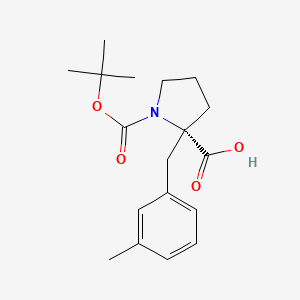
![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)
